molecular formula C14H20BClO4 B6162619 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester CAS No. 2121512-49-8

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B6162619
CAS No.: 2121512-49-8
M. Wt: 298.6
InChI Key:
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Description

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester is an organic compound with the molecular formula C14H20BClO4. It is a boronic acid derivative, specifically a pinacol ester, which is commonly used in organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

    Protic Solvent or Acid: Used in protodeboronation reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which can influence the reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of specific target molecules .

Properties

IUPAC Name

2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIANJKBNTZMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145418
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-49-8
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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